molecular formula C20H40O3 B13846186 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol

Cat. No.: B13846186
M. Wt: 328.5 g/mol
InChI Key: OGJBMSPKNORTCP-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is a long-chain aliphatic alcohol containing a 1,3-dioxolane ring at the first carbon and a hydroxyl group at the fourth carbon of a 17-carbon backbone. The 1,3-dioxolane moiety serves as a cyclic acetal, which stabilizes reactive intermediates and protects carbonyl groups during synthetic processes . Its hydrophobic alkyl chain may influence solubility and biological interactions, making it relevant in materials science and pharmaceutical research .

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)heptadecan-4-ol

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h19-21H,2-18H2,1H3

InChI Key

OGJBMSPKNORTCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCC1OCCO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol typically involves the reaction of heptadecan-4-ol with 1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol and analogous compounds:

Compound Name Molecular Features Key Properties/Applications Reference
This compound 17-carbon chain, dioxolane at C1, –OH at C4 Stabilizes intermediates; chiral synthesis
1-(1,3-Dioxolan-2-yl)-octan-2-one 8-carbon chain, dioxolane at C1, ketone at C2 Asymmetric synthesis; antimicrobial activity
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde Biphenyl core, dioxolane, aldehyde at C4 Enhanced stability; polymer precursors
1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one Branched chain, dioxolane, ketone at C2 Nucleophilic reactivity; reaction medium
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone Aromatic core, dioxolane, ketone at C1 Photochemical reactivity; drug design

Key Observations:

Chain Length and Hydrophobicity: The 17-carbon chain in this compound confers higher hydrophobicity compared to shorter-chain analogs like 1-(1,3-Dioxolan-2-yl)-octan-2-one.

Functional Group Positioning : The hydroxyl group at C4 distinguishes it from ketone-containing analogs (e.g., octan-2-one derivatives), altering reactivity in nucleophilic substitutions and hydrogen-bonding interactions .

Aromatic vs. Aliphatic Backbones : Biphenyl derivatives (e.g., 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde) exhibit planar aromatic structures, enabling π-π stacking in materials science, whereas the aliphatic backbone of the target compound favors flexibility in supramolecular assemblies .

Synthetic Utility : The dioxolane ring in all compounds acts as a protecting group, but the target compound’s long chain may reduce steric hindrance during ring-opening reactions compared to branched analogs like 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one .

Reactivity and Mechanism Insights

  • Acetal Elimination: Under acidic conditions (e.g., FeCl₃ in CH₂Cl₂), the dioxolane ring in this compound undergoes regioselective ring-opening, yielding phenolic derivatives. This mirrors behavior observed in monocyclic dioxolane substrates (e.g., 1-(1,3-dioxolan-2-yl)-4-methyl-oxanorbornadiene) .
  • Hydroxyl Group Reactivity : The –OH group at C4 participates in esterification and etherification, similar to dodecan-1-ol (a simpler alcohol), but with reduced volatility due to the longer chain .

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